molecular formula C10H15N B3000425 rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine CAS No. 1820598-88-6

rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine

Cat. No.: B3000425
CAS No.: 1820598-88-6
M. Wt: 149.237
InChI Key: UOFXCPIGEWFBTF-CFCGPWAMSA-N
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Description

“rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine” is a chemical compound with the CAS Number: 1820598-88-6 . It has a molecular weight of 149.24 and its IUPAC name is ( (1S,4R)-spiro [bicyclo [2.2.1]heptane-7,1’-cyclopropan]-2-en-5-yl)methanamine . The compound is stored at -20°C and is in liquid form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.24 . It’s a liquid at room temperature . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Novel Synthesis Methods

  • Föhlisch et al. (2002) presented a novel synthesis method for spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] derivatives, which are important in the formation of rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine. This synthesis opens opportunities for variations in bornane derivatives, a class of compounds to which this compound belongs (Föhlisch, Abu Bakr, & Fischer, 2002).

Structural and Stereochemical Analysis

  • Chernykh et al. (2015) analyzed the structure of spiro[3.3]heptane-based compounds, which are structurally similar to this compound. Their research provides insight into the spatial orientation and distance between functional groups, which is crucial in understanding the properties and applications of such compounds (Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015).

Applications in Polymer Chemistry

  • Kwon, Nayab, & Jeong (2015) synthesized zinc(II) complexes using camphor-based iminopyridines, which are related to this compound. These complexes showed efficacy in ring-opening polymerization, highlighting potential applications in the synthesis of polylactide from rac-lactide (Kwon, Nayab, & Jeong, 2015).

Cycloaddition Reactions

  • Shulishov et al. (2019) explored the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene, a compound structurally related to this compound. Their study enhances understanding of reactions involving spiro compounds and their applications in synthetic chemistry (Shulishov, Pantyukh, Menchikov, & Tomilov, 2019).

Crystallographic Studies

  • Xue (2005) synthesized and analyzed the crystal structure of spiro[bicyclo[3.1.0]hexane-2,2'-(3'-diethyl-α-(S)-4''-Cl-benzyloxyphosphonyl-4'-(1R,2S,5R)-menthyloxybutyrolactone)], which shares structural features with this compound. This study provides valuable information on the structural properties of such spirocyclic compounds (Xue, 2005).

Safety and Hazards

The safety data sheet (MSDS) for this compound is available online . It’s important to refer to this document for detailed safety and handling information.

Properties

IUPAC Name

[(1R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFXCPIGEWFBTF-CFCGPWAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3CC([C@H]2C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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